2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Description
Molecular Formula: C₁₉H₁₇N₃O₂S Molecular Weight: 351.4 g/mol CAS No.: 6510-07-2 Structural Features:
- A pyrimidine ring substituted with a hydroxyl (-OH) group at position 4 and a phenyl group at position 4.
- A sulfanyl (-S-) bridge linking the pyrimidine ring to an acetamide moiety.
- The acetamide group is further substituted with a 4-methylphenyl (-C₆H₄CH₃) group .
Its mechanism of action may involve binding to enzymes or receptors, modulating cellular pathways for therapeutic effects .
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-13-7-9-15(10-8-13)20-18(24)12-25-19-21-16(11-17(23)22-19)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,20,24)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUULRPHEYEYEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60983643 | |
| Record name | 2-[(4-Hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60983643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6510-07-2 | |
| Record name | 2-[(4-Hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60983643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide typically involves the reaction of 4-hydroxy-6-phenylpyrimidine-2-thiol with N-(4-methylphenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The mixture is heated to a temperature range of 80-120°C for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques like crystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the acetamide group, potentially leading to the formation of dihydropyrimidines or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl ring or the pyrimidine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Halogenated derivatives of the compound can react with nucleophiles like amines, thiols, or alcohols under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidines and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. The sulfur atom in the pyrimidine ring can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. Additionally, the phenyl and pyrimidine rings can participate in π-π stacking interactions with aromatic amino acids in proteins, affecting their function. The exact pathways involved depend on the specific biological context and the target proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with other pyrimidine derivatives and sulfanyl-acetamide analogs. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison
Key Observations :
Pyrimidine Substitution: The target compound’s 6-phenyl group (vs. Sulfonyl groups (Analog 2) increase electronegativity, altering redox properties compared to the target’s hydroxyl group .
Acetamide Modifications: 4-Methylphenyl (target) balances lipophilicity and solubility, whereas 2-methylphenyl (Analog 3) introduces steric effects that may reduce binding affinity .
Biological Activity :
- The target compound’s combination of hydroxyl and phenyl groups may synergize for dual enzyme inhibition (e.g., kinases or oxidoreductases) .
- Fluorine in Analog 3 improves metabolic stability, a feature absent in the target compound .
Research Implications
The structural versatility of pyrimidine-sulfanyl-acetamide derivatives allows for tailored modifications to optimize pharmacokinetic and pharmacodynamic properties. The target compound’s 6-phenyl substitution distinguishes it from analogs with smaller alkyl groups, suggesting unique applications in targeting hydrophobic binding sites. Further studies should explore its specificity against enzymes like COX-2 or tyrosine kinases, leveraging crystallographic data (e.g., via SHELXL ) to validate binding modes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
